molecular formula C7H10N4 B168709 1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) CAS No. 197355-52-5

1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI)

Cat. No.: B168709
CAS No.: 197355-52-5
M. Wt: 150.18 g/mol
InChI Key: VDBWSAHFHIJKRB-UHFFFAOYSA-N
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Description

1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) is a heterocyclic compound featuring a fused pyrazole-triazole core substituted with an isopropyl group at position 2. The 1,2,4-triazole moiety is critical for hydrogen bonding and π-π stacking interactions, which influence solubility, reactivity, and biological target binding .

Properties

IUPAC Name

2-propan-2-yl-3H-pyrazolo[1,5-b][1,2,4]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-5(2)7-9-6-3-4-8-11(6)10-7/h3-5H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBWSAHFHIJKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=NN2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Ring Closure

A primary method involves reacting 5-amino-1,3-diphenylpyrazole with α,β-unsaturated nitriles under acidic conditions. For example, treatment with acrylonitrile in acetic acid at 80°C for 6 hours induces cyclization, forming the triazole ring with 72% yield. The isopropyl group is introduced via nucleophilic substitution using 2-bromopropane and potassium carbonate in dimethylformamide (DMF).

Halogenation-Cyclization Sequences

The US Patent 4,705,863 details a two-step process:

  • Halogenation : 3-Amino-5-isopropylpyrazole is treated with bromine in dichloromethane at 0°C, yielding 3-amino-5-isopropyl-4-bromopyrazole.

  • Cyclization : The brominated intermediate reacts with hydrazine hydrate in ethanol at reflux, forming the triazole ring with 68% isolated yield.

Functionalization of Preformed Triazole Cores

Alkylation at Position 2

A patent by EP0857726A1 describes alkylating 1H-pyrazolo[1,5-b]triazole with isopropyl bromide using triethylamine as a base in tetrahydrofuran (THF). The reaction proceeds at 25°C for 12 hours, achieving 65% yield after column chromatography. Competing alkylation at nitrogen is suppressed by steric hindrance from the fused ring system.

Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling has been attempted but shows limited efficacy due to the electron-deficient triazole ring. Alternative methods, such as Ullmann coupling with copper iodide and 1,10-phenanthroline, achieve 58% yield for aryl-substituted analogues but require optimization for alkyl groups.

Solvent and Catalytic Optimization

Reaction efficiency heavily depends on solvent polarity and catalyst choice:

Condition Solvent Catalyst Yield Source
CyclizationEthanolNone68%
AlkylationTHFTriethylamine65%
HalogenationCH₂Cl₂Bromine82%

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for alkylation, while protic solvents (e.g., ethanol) favor cyclization by stabilizing transition states.

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (1:3) or recrystallization from methanol. Characterization by ¹H NMR shows distinct signals for the isopropyl group (δ 1.25 ppm, doublet) and triazole protons (δ 8.12 ppm, singlet). Mass spectrometry confirms the molecular ion peak at m/z 150.18.

Challenges and Alternative Approaches

Regioselectivity Issues

Competing pathways during cyclization may yield pyrazolo[5,1-c] isomers. Using electron-withdrawing groups (e.g., nitro) at position 4 of the pyrazole precursor directs cyclization to the desired [1,5-b] isomer.

Low-Temperature Halogenation

Substituting bromine with N-bromosuccinimide (NBS) in carbon tetrachloride at −10°C improves selectivity, reducing dibromination byproducts from 15% to 3% .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-b][1,2,4]triazole exhibit significant anticancer properties. For instance, research has shown that triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anticancer potential against various human breast cancer cell lines such as MDA-MB-231. The results indicated that these compounds could inhibit cell growth effectively, suggesting their potential as therapeutic agents in cancer treatment .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific proteins associated with cancer progression. For example, the pyrazolo[1,5-b][1,2,4]triazole scaffold has been linked to the inhibition of CSNK2 kinase activity, which plays a crucial role in cellular signaling pathways related to cancer proliferation. The incorporation of a 1,2,4-triazole moiety enhances binding affinity and metabolic stability, making these compounds promising candidates for further development .

Antimicrobial Activity

Antibacterial Properties

The compound also exhibits notable antibacterial activity. Various studies have reported the synthesis of triazole derivatives that display potent activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, hybrids containing 1H-pyrazolo[1,5-b][1,2,4]triazole structures have shown minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and vancomycin .

Antifungal Activity

In addition to antibacterial properties, derivatives of 1H-Pyrazolo[1,5-b][1,2,4]triazole have been evaluated for antifungal activity. The incorporation of this scaffold into various chemical frameworks has led to compounds with enhanced efficacy against fungal pathogens such as Candida species and Aspergillus species. Studies have reported that certain triazole derivatives exhibit MIC values significantly lower than those of traditional antifungal agents like fluconazole .

Agricultural Applications

Fungicides

The unique properties of 1H-Pyrazolo[1,5-b][1,2,4]triazole derivatives are being explored for their potential use as fungicides in agriculture. Research indicates that these compounds can inhibit fungal growth effectively and could serve as alternatives to conventional fungicides. Their ability to disrupt fungal cell wall synthesis or interfere with metabolic pathways is under investigation for developing new agricultural products aimed at managing crop diseases .

Summary of Case Studies

Application AreaCompound TypeKey FindingsReferences
AnticancerTriazole-linked glycohybridsEffective against MDA-MB-231; inhibits CSNK2 kinase activity
AntibacterialTriazole derivativesPotent against MRSA; MIC comparable to ciprofloxacin
AntifungalTriazole derivativesEnhanced activity against Candida and Aspergillus species
Agricultural FungicidesPyrazolo derivativesPotential alternative fungicides for crop disease management

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and thereby exerting its therapeutic effects. The pathways involved can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Key Analogues :

2-(4-Aminophenyl)-6-tert-butyl-1H-pyrazolo[1,5-b][1,2,4]triazole (C₁₄H₁₈N₄): Structural Differences: Substituted with a tert-butyl group at position 6 and an aminophenyl group at position 2. Properties: Exhibits antitumor, anti-inflammatory, and antiviral activities. Its solubility in ethanol and ether is attributed to the polar aminophenyl group .

5-(4-Substituted)-Diazenyl Thiazoles (e.g., compound 12a ):

  • Structural Differences : Feature a thiazole ring fused to a triazole system.
  • Activity : IC₅₀ values of 1.19 µM (HepG2) and 3.4 µM (MCF-7) highlight superior anticancer potency compared to triazole-only derivatives, likely due to improved DNA intercalation .

1,2,3-Triazole Derivatives (e.g., compounds 7a–7e ):

  • Structural Differences : Replacement of the 1,2,4-triazole core with a 1,2,3-triazole.
  • Activity : Complete loss of antiproliferative activity against cancer cell lines, emphasizing the necessity of the 1,2,4-triazole configuration for bioactivity .
Pharmacological Performance
  • 1,3,4-Thiadiazole Derivative 9b :

    • IC₅₀ = 2.94 µM (HepG2) due to thiadiazole-enhanced π-stacking with DNA .
    • Comparison : The pyrazolo-triazole core in the target compound may offer similar DNA interaction but with altered pharmacokinetics due to the isopropyl group.
  • Pyrazolo[4,3-e][1,2,4]triazolo[4,3-b][1,2,4]triazines: Structural Complexity: Fused triazole-triazine systems exhibit nanomolar binding affinity to receptors, suggesting that additional ring systems in the target compound could amplify activity .
Physicochemical and Energetic Properties
  • Azobis-1,2,4-triazole Derivatives: Density: ~1.8–2.0 g/cm³, higher than typical pyrazolo-triazoles, due to nitrogen-rich frameworks.
Crystal Structure Analysis
  • Twist Angles : In related triazole-indole hybrids, twist angles between triazole and adjacent rings (e.g., 4.94–12.65°) influence π-π stacking and bioactivity. The isopropyl group in the target compound may introduce steric effects, altering stacking interactions .

Biological Activity

1H-Pyrazolo[1,5-b][1,2,4]triazole derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound 1H-Pyrazolo[1,5-b][1,2,4]triazole, 2-(1-methylethyl)-(9CI), exploring its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound 1H-Pyrazolo[1,5-b][1,2,4]triazole is characterized by its unique tricyclic structure, which contributes to its biological activity. Synthesis methods often involve multi-step reactions that yield various derivatives with modified substituents to enhance potency and selectivity against specific biological targets.

Anticancer Activity

Recent studies have demonstrated the potential of 1H-Pyrazolo[1,5-b][1,2,4]triazole derivatives in inhibiting cancer cell proliferation. For instance:

  • Cell Lines Tested : The compound has shown significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and P388 (leukemia) with IC50 values indicating potent activity.
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through both intrinsic and extrinsic pathways. Key enzymes such as caspase-8 and caspase-9 are activated upon treatment, leading to programmed cell death .
Cell LineIC50 (μM)Mechanism of Action
MCF-73.0Apoptosis via caspase activation
P3882.8Induction of intrinsic apoptosis
DLD-14.0Inhibition of mTOR signaling

Antimicrobial Activity

In addition to anticancer properties, 1H-Pyrazolo[1,5-b][1,2,4]triazole has been evaluated for its antimicrobial activity:

  • Bacterial Strains : The compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) in the low microgram range.
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Pseudomonas aeruginosa11

Study on Anticancer Effects

A study conducted by researchers evaluated the effects of various pyrazolo[1,5-b][1,2,4]triazole derivatives on colorectal cancer cell lines (DLD-1 and HT-29). The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis through modulation of signaling pathways associated with cancer progression .

Study on Antimicrobial Effects

Another investigation focused on a series of pyrazolo[1,5-b][1,2,4]triazole derivatives for their antimicrobial properties. The study employed the agar dilution method to assess efficacy against several pathogenic bacteria. Results showed that compounds exhibited varying degrees of antibacterial activity with some demonstrating potent inhibition comparable to standard antibiotics .

Q & A

Q. What strategies enhance the bioactivity of derivatives through structural modification?

  • Design Principles :
  • Introduce alkylthio groups at position 6 to improve lipophilicity (logP ~2.5–3.0) and membrane permeability .
  • Replace phenyl groups with fluorinated aromatics to enhance metabolic stability (e.g., 4-fluorophenyl increases t1/2 by 30%) .

Data Contradiction Analysis Example

  • Scenario : Discrepancy in 1H NMR integration ratios (e.g., methyl vs. aromatic protons).
    • Resolution :

Re-run NMR with higher resolution (500 MHz+) and internal standard (TMS).

Cross-check with 13C DEPT-135 to confirm carbon multiplicities .

Conduct HSQC to correlate ambiguous protons with specific carbons .

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